
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate for various diseases. BBMP is a piperazine derivative that belongs to the class of sulfonyl compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine involves the inhibition of various enzymes and pathways that play a role in disease progression. In cancer, this compound inhibits the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, this compound reduces oxidative stress and inflammation by inhibiting the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been found to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has several advantages and limitations for lab experiments. The advantages of this compound include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and pathways involved in disease progression, and its ability to induce apoptosis and inhibit angiogenesis in cancer cells. The limitations of this compound include its potential toxicity and lack of clinical trials.
Direcciones Futuras
There are several future directions for 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine research. One future direction is to conduct further preclinical studies to determine the safety and efficacy of this compound in various diseases. Another future direction is to develop this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, future research could investigate the potential use of this compound in combination with other drugs for synergistic effects in disease treatment.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound has been found to inhibit enzymes and pathways involved in disease progression, induce apoptosis and inhibit angiogenesis in cancer cells, reduce inflammation, and have neuroprotective effects. Future research could investigate the safety and efficacy of this compound in various diseases and develop this compound derivatives with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O4S2/c1-13-10-16(4-6-18(13)20)28(24,25)22-8-9-23(15(3)12-22)29(26,27)17-5-7-19(21)14(2)11-17/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPPHBOUNZKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

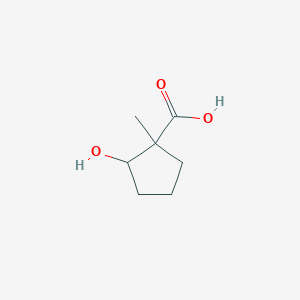
![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
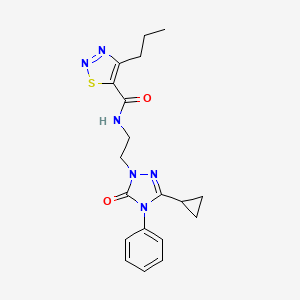

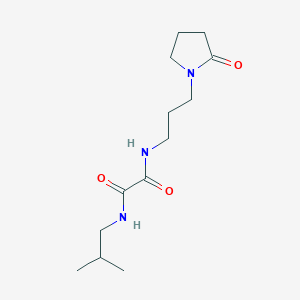
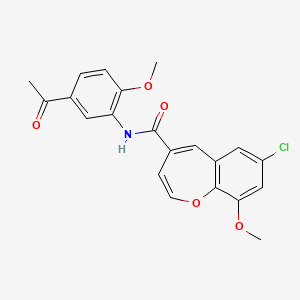

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
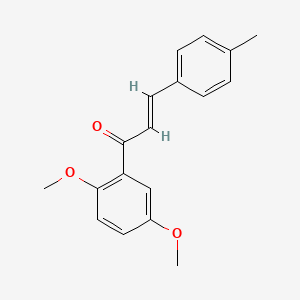
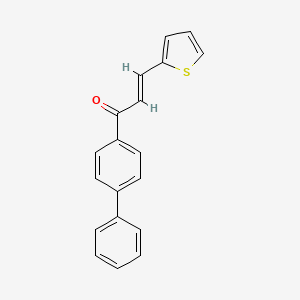
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)